

# Application of "Methyl 2-oxoindoline-6-carboxylate" in cancer research

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## Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492

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## Application of Methyl 2-oxoindoline-6-carboxylate in Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-oxoindoline-6-carboxylate** is a heterocyclic organic compound that has garnered significant attention in the field of oncology drug discovery. While not typically used as a therapeutic agent in its own right, it serves as a crucial starting material and key intermediate for the synthesis of a variety of biologically active molecules, most notably Nintedanib (formerly known as BIBF 1120).<sup>[1][2][3][4]</sup> Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.<sup>[3]</sup> This document provides a detailed overview of the application of **Methyl 2-oxoindoline-6-carboxylate** in cancer research, focusing on its role in the development of targeted therapies.

### Core Application: A Scaffold for Kinase Inhibitors

The primary application of **Methyl 2-oxoindoline-6-carboxylate** in cancer research is as a foundational chemical scaffold for the synthesis of multi-targeted tyrosine kinase inhibitors. The

2-oxoindoline core is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the ATP-binding site of various kinases.

## Nintedanib: A Case Study

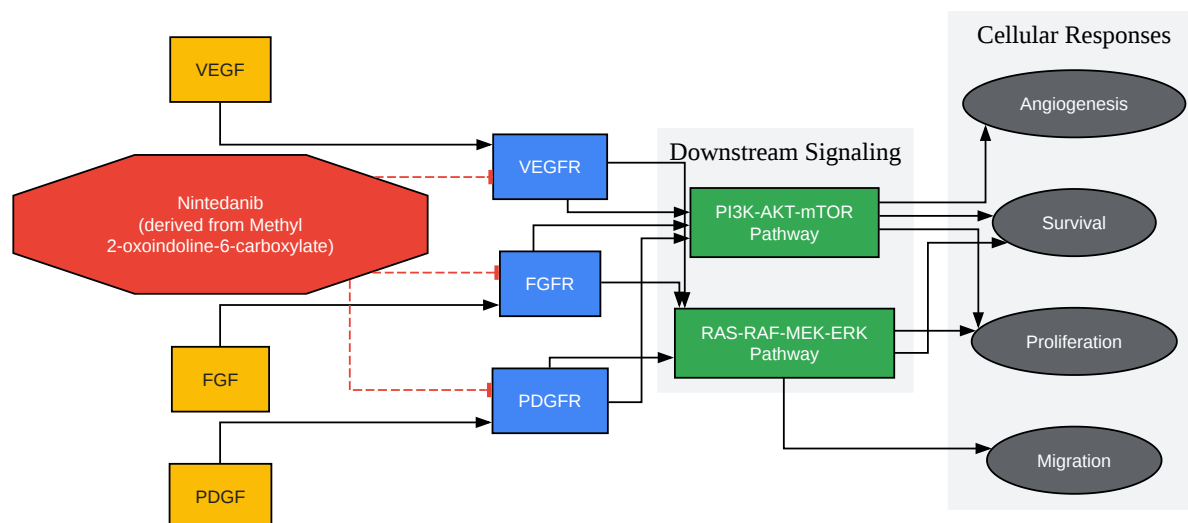
Nintedanib is a prime example of a potent anti-cancer agent derived from **Methyl 2-oxoindoline-6-carboxylate**.<sup>[3]</sup> It functions as a triple angiokinase inhibitor, targeting the following key receptor tyrosine kinases (RTKs):

- Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
- Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and survival, as well as angiogenesis.
- Platelet-Derived Growth Factor Receptors (PDGFR  $\alpha$  and  $\beta$ ): Play a role in tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment.

By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their activation and downstream signaling cascades, thereby inhibiting tumor growth and progression.<sup>[3]</sup>

## Signaling Pathways

The anti-cancer effects of compounds derived from **Methyl 2-oxoindoline-6-carboxylate**, such as Nintedanib, are mediated through the inhibition of key signaling pathways that drive tumorigenesis.



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Caption: Nintedanib signaling pathway inhibition.

## Quantitative Data

The following table summarizes the in vitro activity of Nintedanib against key kinases and its anti-proliferative effects on various cancer cell lines. It is important to note that this data pertains to a derivative of **Methyl 2-oxoindoline-6-carboxylate**, not the compound itself.

Target Kinase	IC50 (nM)	Cancer Cell Line	Cell Type	IC50 (nM)
VEGFR1	34	HUVEC	Endothelial	13
VEGFR2	13	A549	Lung	790
VEGFR3	13	Calu-6	Lung	1200
FGFR1	69	HT-29	Colon	>10000
FGFR2	37	Caki-1	Kidney	8700
FGFR3	108	MDA-MB-231	Breast	>10000
PDGFR $\alpha$	59			
PDGFR $\beta$	65			

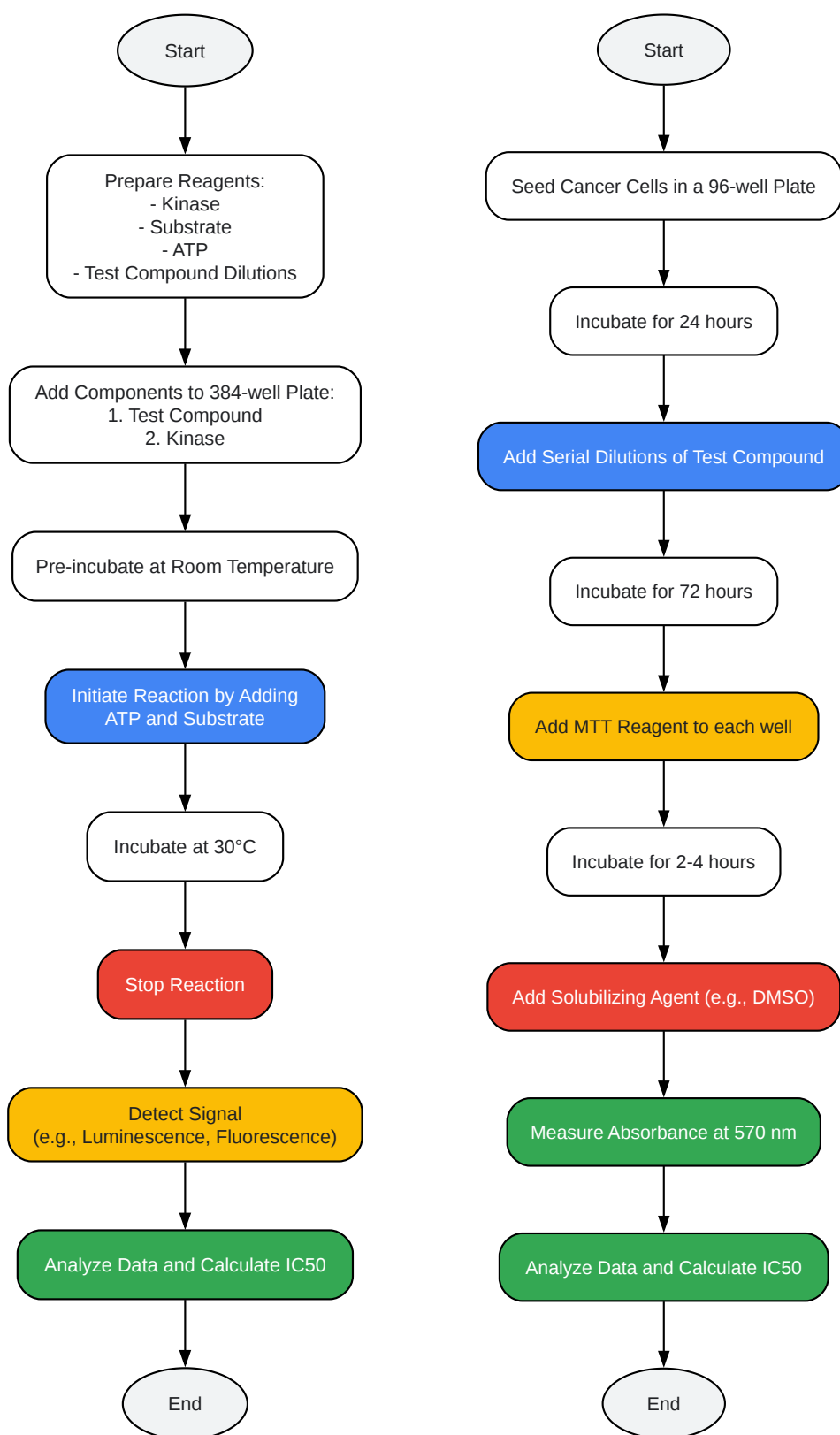
Data is illustrative and compiled from various sources for Nintedanib.

## Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer properties of compounds derived from **Methyl 2-oxoindoline-6-carboxylate** are provided below.

### Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.



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